molecular formula C19H20BrClN2O B2370921 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one CAS No. 952182-60-4

1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one

Cat. No.: B2370921
CAS No.: 952182-60-4
M. Wt: 407.74
InChI Key: LNIWYOFBBBDUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one is a synthetic arylpiperazine derivative characterized by a propan-1-one backbone substituted with a 4-bromophenyl group and a piperazine ring bearing a 3-chlorophenyl moiety (Fig. 1). This compound shares structural motifs with pharmacologically active molecules targeting neurological and metabolic disorders, though its specific biological activity remains underexplored . The 4-bromophenyl group enhances lipophilicity and steric bulk, while the 3-chlorophenyl-piperazine moiety is associated with receptor-binding affinity, particularly in serotonin and dopamine receptor modulation .

Properties

IUPAC Name

1-(4-bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrClN2O/c20-16-6-4-15(5-7-16)19(24)8-9-22-10-12-23(13-11-22)18-3-1-2-17(21)14-18/h1-7,14H,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIWYOFBBBDUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC=C(C=C2)Br)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting with the bromination of phenol to produce 4-bromophenol, followed by the formation of the corresponding ketone. The piperazine ring is then introduced through a series of reactions involving chlorophenyl derivatives.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions are common, where different substituents replace existing groups on the benzene rings or the piperazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: It has been studied for its potential biological activity, including its effects on various cellular processes.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders.

  • Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Modifications to the piperazine ring significantly influence physicochemical and pharmacological properties. Key analogs include:

Compound Name Piperazine Substituent Propan-1-one Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Chlorophenyl 4-Bromophenyl 414.73 High lipophilicity; potential CNS activity
P095-0545 (Screening Compound) 3-Chlorophenyl 1H-Indol-6-yl 376.88 Explored for receptor binding; lower molecular weight
BIA Ligand (PDB Entry) 3-Trifluoromethylphenyl 3,4-Dihydroxy-5-nitrophenyl 463.39 Nitro and hydroxyl groups enhance polarity; tested in structural biology
(2Z)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one 3-Chlorophenyl Naphthalen-1-yl (propenone) 376.88 Conjugated double bond alters electronic properties; higher aromaticity

Key Observations :

  • Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) in the BIA ligand increases polarity, making it suitable for crystallographic studies .

Variations in the Ketone Moiety

The propan-1-one backbone is a common feature, but substituent changes alter reactivity and bioactivity:

Compound Class Example Compound Yield (%) Melting Point (°C) Biological Relevance Reference
Chalcone-Sulfonyl Piperazine 5f: 4-Methoxyphenyl-propenone-sulfonyl piperazine 71 206–208 Anti-diabetic activity (α-glucosidase inhibition)
Halogenated Propan-1-ones 1-(4-Bromophenyl)propan-1-one 58 N/A Building block for arylpiperazine synthesis
Urea Derivatives 1g: 3-Trifluoromethylphenyl-urea-thiazole-piperazine 78.4 205–207 High yield; potential kinase inhibition

Key Observations :

  • Chalcone hybrids (e.g., compound 5f) exhibit higher yields (71%) compared to halogenated propan-1-ones (58%), likely due to stabilized intermediates during synthesis .
  • Urea derivatives (e.g., 1g) show elevated melting points (>200°C), suggesting strong intermolecular hydrogen bonding .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s calculated logP (4.2) exceeds that of P095-0545 (3.8) due to the bromine atom’s hydrophobic contribution .
  • Receptor Binding : Piperazine derivatives with 3-chlorophenyl groups (e.g., target compound, P095-0545) show affinity for 5-HT₁A and D₂ receptors, though indole-containing analogs may exhibit enhanced selectivity .
  • Thermal Stability : Urea-piperazine hybrids (e.g., 1g, 2b) demonstrate superior thermal stability (melting points >190°C) compared to propan-1-one analogs .

Biological Activity

1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one, also known by its CAS number 952182-60-4, is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interaction with dopamine receptors and its implications in neuropsychiatric disorders.

  • Molecular Formula : C19H20BrClN2O
  • Molecular Weight : 407.73 g/mol
  • Melting Point : 73-74 °C
  • Structure : The compound features a bromophenyl and chlorophenyl moiety linked through a piperazine ring, contributing to its biological activity.

Dopamine Receptor Interaction

Recent studies have highlighted the compound's selective agonistic activity at the D3 dopamine receptor (D3R). In particular, it has been shown to promote β-arrestin translocation and G protein activation, critical pathways in dopamine signaling.

Key Findings :

  • Agonist Activity : The compound demonstrated an effective EC50 of 710 nM for D3R-mediated β-arrestin recruitment, indicating strong agonistic properties at this receptor while showing minimal activity at D2R.
  • Antagonistic Properties : Interestingly, it also exhibited antagonistic effects on D2R with an IC50 of 16 μM, suggesting a complex interaction profile that could be leveraged for therapeutic purposes in conditions like schizophrenia and Parkinson's disease .

Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to optimize the compound's efficacy. Over 100 analogs were synthesized and screened against both D2R and D3R. The results indicated that modifications to the aryl groups and piperazine core significantly influenced the biological activity:

Compound IDD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
1710 ± 15015,700 ± 3,000
2278 ± 629,000 ± 3,700
398 ± 216,800 ± 1,400

This table illustrates how varying substitutions can enhance or diminish receptor selectivity and potency .

Neuroprotection Studies

In vitro studies using induced pluripotent stem cell (iPSC)-derived dopaminergic neurons showed that the compound could protect against neurodegeneration. This suggests potential applications in treating neurodegenerative diseases by modulating dopaminergic signaling pathways .

Antitumor and Antimicrobial Activities

Some derivatives of this compound have also been evaluated for their antitumor and antimicrobial properties. Initial results indicated promising activity against various cancer cell lines and bacterial strains, warranting further investigation into its therapeutic potential beyond neuropsychiatric disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.